molecular formula C13H21NO2SSe B12592076 Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate CAS No. 647032-85-7

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate

Cat. No.: B12592076
CAS No.: 647032-85-7
M. Wt: 334.3 g/mol
InChI Key: MOVOPENVLFHFAJ-UHFFFAOYSA-N
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Description

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate is an organoselenium compound that belongs to the selenazole family. Selenazoles are heterocyclic compounds containing selenium, which is known for its significant biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of selenium in these compounds often imparts unique properties, making them valuable for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3+2] cycloaddition reaction, where a selenourea derivative reacts with an alkyne or alkene to form the selenazole ring . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate involves its interaction with biological molecules and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate is unique due to its specific butylsulfanyl and butyl ester groups, which may impart distinct chemical and biological properties compared to other selenazole derivatives. These unique features make it a valuable compound for targeted research and applications .

Properties

CAS No.

647032-85-7

Molecular Formula

C13H21NO2SSe

Molecular Weight

334.3 g/mol

IUPAC Name

butyl 2-butylsulfanyl-5-methyl-1,3-selenazole-4-carboxylate

InChI

InChI=1S/C13H21NO2SSe/c1-4-6-8-16-12(15)11-10(3)18-13(14-11)17-9-7-5-2/h4-9H2,1-3H3

InChI Key

MOVOPENVLFHFAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C([Se]C(=N1)SCCCC)C

Origin of Product

United States

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